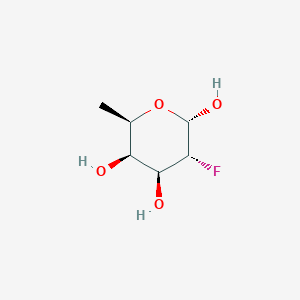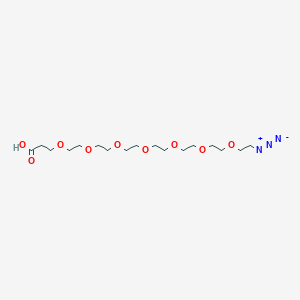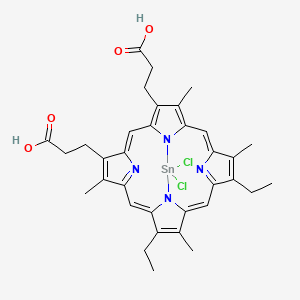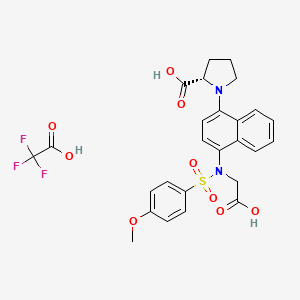
(2S,3R,4S,5R,6R)-3-fluoro-6-methyloxane-2,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4S,5R,6R)-3-fluoro-6-methyloxane-2,4,5-triol is a synthetic organic compound that belongs to the class of fluorinated carbohydrates This compound is characterized by the presence of a fluorine atom at the third carbon position and a methyl group at the sixth carbon position of the oxane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R,4S,5R,6R)-3-fluoro-6-methyloxane-2,4,5-triol typically involves the fluorination of a suitable carbohydrate precursor. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine, to facilitate the substitution of a hydroxyl group with a fluorine atom.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available carbohydrate sources. The process includes protection and deprotection steps to ensure selective fluorination and methylation. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The fluorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the carbonyl groups formed after oxidation, using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) or Jones reagent in acetone.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols from carbonyl compounds.
科学的研究の応用
Chemistry: (2S,3R,4S,5R,6R)-3-fluoro-6-methyloxane-2,4,5-triol is used as a building block in the synthesis of more complex fluorinated carbohydrates. It is also employed in the study of reaction mechanisms involving fluorinated compounds.
Biology: The compound is used in biochemical studies to investigate the effects of fluorine substitution on carbohydrate metabolism and enzyme interactions. It serves as a probe to study the binding and activity of glycosidases and other carbohydrate-processing enzymes.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its fluorinated nature may enhance the metabolic stability and bioavailability of carbohydrate-based drugs.
Industry: The compound finds applications in the development of specialty chemicals and materials. It is used in the synthesis of fluorinated polymers and surfactants with unique properties.
作用機序
The mechanism of action of (2S,3R,4S,5R,6R)-3-fluoro-6-methyloxane-2,4,5-triol involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The fluorine atom can influence the electronic properties of the molecule, affecting its binding affinity and reactivity. The compound may act as an inhibitor or substrate for glycosidases, altering their activity and leading to changes in metabolic pathways.
類似化合物との比較
(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxane-2-yl: A non-fluorinated analog with similar structural features but lacking the fluorine atom.
(2S,3R,4S,5R,6R)-3-chloro-6-methyloxane-2,4,5-triol: A chlorinated analog with a chlorine atom instead of fluorine at the third carbon position.
(2S,3R,4S,5R,6R)-3-fluoro-6-ethyloxane-2,4,5-triol: A similar compound with an ethyl group at the sixth carbon position instead of a methyl group.
Uniqueness: The presence of the fluorine atom at the third carbon position in (2S,3R,4S,5R,6R)-3-fluoro-6-methyloxane-2,4,5-triol imparts unique electronic and steric properties to the molecule. This can influence its reactivity, binding interactions, and overall stability compared to its non-fluorinated or differently substituted analogs.
特性
分子式 |
C6H11FO4 |
|---|---|
分子量 |
166.15 g/mol |
IUPAC名 |
(2S,3R,4S,5R,6R)-3-fluoro-6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO4/c1-2-4(8)5(9)3(7)6(10)11-2/h2-6,8-10H,1H3/t2-,3-,4+,5-,6+/m1/s1 |
InChIキー |
IRKXGKIPOMIQOD-DVKNGEFBSA-N |
異性体SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)F)O)O |
正規SMILES |
CC1C(C(C(C(O1)O)F)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one](/img/structure/B11931901.png)

![N-{3-[(1S,5S,6S)-3-amino-1-(methoxymethyl)-5-methyl-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl]-4,5-difluorophenyl}-5-[(prop-2-yn-1-yl)oxy]pyrazine-2-carboxamide](/img/structure/B11931912.png)
![5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B11931916.png)




![2-Methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide](/img/structure/B11931945.png)
![4-[4-[4-[4-[[5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one;hydrate](/img/structure/B11931948.png)
![2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethyl (2R)-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]butanoate](/img/structure/B11931952.png)


![methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole](/img/structure/B11931992.png)
